molecular formula C22H21ClFN3O5S B11313066 1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

Cat. No.: B11313066
M. Wt: 493.9 g/mol
InChI Key: BEVBFXUGGAEBDI-UHFFFAOYSA-N
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Description

1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound featuring a piperazine ring substituted with a chlorobenzenesulfonyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

The synthesis of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves multiple steps:

    Formation of the oxazole ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the chlorobenzenesulfonyl group: This step involves the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.

    Final modification: The methoxyethanone group is introduced in the final step, typically through an acylation reaction.

Chemical Reactions Analysis

1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

    Coupling Reactions: The fluorophenyl group allows for further functionalization through coupling reactions.

Scientific Research Applications

1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H21ClFN3O5S

Molecular Weight

493.9 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C22H21ClFN3O5S/c1-31-14-19(28)26-10-12-27(13-11-26)22-21(33(29,30)16-8-6-15(23)7-9-16)25-20(32-22)17-4-2-3-5-18(17)24/h2-9H,10-14H2,1H3

InChI Key

BEVBFXUGGAEBDI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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